molecular formula C5H8N2O3 B568143 4-Acetyl-4-aminoisoxazolidin-3-one CAS No. 122216-47-1

4-Acetyl-4-aminoisoxazolidin-3-one

Cat. No.: B568143
CAS No.: 122216-47-1
M. Wt: 144.13
InChI Key: RJVDZIMTWPZUAP-UHFFFAOYSA-N
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Description

4-Acetyl-4-aminoisoxazolidin-3-one is a heterocyclic compound featuring an isoxazolidinone backbone substituted with an acetyl and amino group at the 4-position. This structure confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. Isoxazolidinones are five-membered rings containing both oxygen and nitrogen atoms, and their derivatives are known for diverse applications, including antimicrobial, antifungal, and enzyme-inhibitory activities.

Properties

CAS No.

122216-47-1

Molecular Formula

C5H8N2O3

Molecular Weight

144.13

IUPAC Name

4-acetyl-4-amino-1,2-oxazolidin-3-one

InChI

InChI=1S/C5H8N2O3/c1-3(8)5(6)2-10-7-4(5)9/h2,6H2,1H3,(H,7,9)

InChI Key

RJVDZIMTWPZUAP-UHFFFAOYSA-N

SMILES

CC(=O)C1(CONC1=O)N

Synonyms

3-Isoxazolidinone, 4-acetyl-4-amino- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key References
4-Acetyl-4-aminoisoxazolidin-3-one Isoxazolidinone 4-amino, 4-acetyl Not explicitly reported (inferred antimicrobial potential) N/A
(S)-4-Aminoisoxazolidin-3-one (L-Cycloserine) Isoxazolidinone 4-amino Antibacterial (inhibits peptidoglycan synthesis)
Oxazolidin-4-one derivatives Oxazolidinone Variable (e.g., thioether, aryl) Antimicrobial, antioxidant
2-Methyl-4-isothiazolin-3-one Isothiazolinone 2-methyl Broad-spectrum biocide (industrial preservative)
4-Aminoisoxazole hydrochloride Isoxazole 4-amino Intermediate in drug synthesis

Key Differences

Structural Variations :

  • Backbone Heteroatoms :

  • This compound contains an isoxazolidinone ring (O and N at positions 1 and 2), while oxazolidinones (e.g., linezolid analogs) have an oxazolidinone backbone (O at position 1, N at position 3).
  • 2-Methyl-4-isothiazolin-3-one replaces oxygen with sulfur (isothiazolinone), enhancing electrophilicity and antimicrobial potency. Substituent Effects:

Biological Activity :

  • Antimicrobial Activity :

  • L-Cycloserine (4-aminoisoxazolidin-3-one) is clinically used against Mycobacterium tuberculosis but has neurotoxic side effects.
  • Oxazolidin-4-one derivatives from Al-Tamimi et al. (2022) show moderate antimicrobial activity against S. aureus (MIC 32 µg/mL).
  • 2-Methyl-4-isothiazolin-3-one is a potent biocide but associated with skin sensitization in humans.
    • Synthetic Utility :
  • 4-Aminoisoxazole derivatives (similarity score 0.97 to isoxazolidinones) are intermediates for agrochemicals and pharmaceuticals but lack the saturated ring for conformational flexibility.

Physicochemical Properties :

  • Lipophilicity :

  • The acetyl group in this compound likely increases logP compared to L-cycloserine, improving blood-brain barrier penetration. Stability:
  • Isoxazolidinones are more hydrolytically stable than oxazolidinones due to reduced ring strain.

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